Mephenoxalone
Description
Historical Perspectives on Mephenoxalone Development
The development of this compound represents an effort by pharmaceutical researchers to address conditions involving muscle ailments and anxiety. Its history highlights an evolution in understanding centrally acting agents.
This compound was first approved in 1961 ncats.io. Initially, it was developed to improve the quality of life for individuals experiencing muscle-related discomfort patsnap.com. Its early indications included the alleviation of muscle spasms and associated pain, often arising from conditions like muscle strains, sprains, or musculoskeletal injuries patsnap.commedtigo.com. It was also used to manage muscle spasms and pain following surgical procedures medtigo.com.
Following its initial development and clinical use, research interest in this compound has evolved. While its utility in acute musculoskeletal conditions for symptom relief and improved mobility was established, ongoing research has explored its potential in broader contexts patsnap.com. This includes investigating its use in chronic muscle pain management and rehabilitation therapies patsnap.com. Studies have also examined its electrochemical properties and analytical methods for its determination in pharmaceutical and biological samples researchgate.net. Furthermore, research into the supramolecular structure and chirality of oxazolidinone derivatives, including this compound, contributes to a deeper understanding of its solid-state properties researchgate.net.
This compound as a Centrally Acting Agent
This compound is characterized as a centrally acting agent, meaning its primary effects occur within the central nervous system (CNS) patsnap.commedtigo.com. This action underlies its therapeutic properties as both a muscle relaxant and an anxiolytic medkoo.com.
This compound is classified within the group of skeletal muscle relaxants, specifically those that act centrally medtigo.comdrugbank.com. Its mechanism involves depressing the central nervous system, which leads to muscle relaxation medtigo.com. It is thought to achieve this by modulating neural pathways that control muscle tension and spasm patsnap.com. One proposed mechanism is the depression of the polysynaptic reflex arc in the spinal cord, reducing the transmission of nerve impulses responsible for muscle spasms patsnap.com. Another aspect of its action involves increasing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the CNS, which promotes muscle relaxation through neuromuscular inhibition patsnap.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-14-9-4-2-3-5-10(9)15-7-8-6-12-11(13)16-8/h2-5,8H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNSRFNUONFLSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2CNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023255 | |
| Record name | Mephenoxalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70-07-5 | |
| Record name | Mephenoxalone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mephenoxalone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mephenoxalone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13754 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Mephenoxalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mephenoxalone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MEPHENOXALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ87T54W8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Transformations of Mephenoxalone
Contemporary and Novel Synthetic Approaches
Silanizated Intermediate Pathways
Mephenoxalone can be synthesized via a silanizated intermediate formed by the addition of trimethylsilyl (B98337) cyanide (TMSCN) to (o-methoxy)phenoxyacetaldehyde. researchgate.netscite.airesearchgate.netumich.eduumich.eduresearchgate.net This approach utilizes the reactivity of TMSCN to introduce a cyanide group and a trimethylsilyl group into the aldehyde structure, setting the stage for subsequent transformations.
Role of Trimethylsilyl Cyanide (TMSCN)
Trimethylsilyl cyanide (TMSCN) is a versatile reagent in organic synthesis, often employed as a safer alternative to highly toxic hydrogen cyanide. guidechem.comnih.govtaylorandfrancis.com It serves as a source of cyanide ions and is commonly used in the cyanosilylation of aldehydes and ketones, typically in the presence of a catalyst. researchgate.netguidechem.comnih.govtaylorandfrancis.comfishersci.casigmaaldrich.com In the synthesis of this compound, TMSCN reacts with (o-methoxy)phenoxyacetaldehyde to form a trimethylsilyl cyanohydrin ether, the silanizated intermediate. researchgate.netscite.airesearchgate.netumich.eduumich.eduresearchgate.net
Synthesis of (o-Methoxy)phenoxyacetaldehyde Precursor
The synthesis of the key precursor, (o-methoxy)phenoxyacetaldehyde, is a crucial step in this synthetic route to this compound. Several methods have been developed for its preparation. researchgate.netresearchgate.netumich.eduumich.eduresearchgate.net
Direct Alkylation Methods
One approach involves the direct alkylation of guaiacol (B22219) with chloroacetaldehyde (B151913) under basic conditions. This method has been reported to yield the desired (o-methoxy)phenoxyacetaldehyde, albeit with a relatively modest yield of 26%. researchgate.netumich.edu
Catalytic Optimization for TMSCN Addition
The addition of TMSCN to (o-methoxy)phenoxyacetaldehyde to form the silanizated intermediate can be catalyzed by various reagents. Studies have investigated different catalysts to optimize this reaction, aiming for high yields of the silanized intermediate. researchgate.netscite.airesearchgate.netresearchgate.net
Several reagents have been successfully employed as catalysts for this cyanosilylation, including Lewis acids such as zinc iodide (ZnI₂) and Montmorillonite K10. researchgate.netscite.airesearchgate.netresearchgate.net Lanthanide reagents, specifically (+)-Eu(tfc)₃ and (+)-Yb(tfc)₃, have also been found to be effective catalysts. researchgate.netscite.airesearchgate.netresearchgate.net These catalysts have demonstrated the ability to facilitate the addition of TMSCN to (o-methoxy)phenoxyacetaldehyde, resulting in good to very good yields of the silanized intermediate, ranging from 88% to 96%. researchgate.net
The use of Montmorillonite K10, a solid catalyst, has been explored for the addition of TMSCN to aldehydes, including (o-methoxy)phenoxyacetaldehyde, providing a heterogeneous catalytic system. researchgate.net Other Lewis acids, such as FeCl₃, NiCl₂, LiClO₄, SBA-15 supported sulfonic acid, and sulfamic acid, are also known to catalyze the addition of TMSCN to carbonyl compounds. taylorandfrancis.com The choice of catalyst can influence the reaction efficiency and yield of the silanized intermediate.
Here is a summary of the yields obtained for the synthesis of (o-Methoxy)phenoxyacetaldehyde using different methods:
| Method | Overall Yield (%) |
| Direct Alkylation with Chloroacetaldehyde | 26 |
| Multi-step Alkylation, Reduction, and Oxidation | 16 |
| Alkylation with Bromoacetaldehyde Diethyl Acetal + Hydrolysis | 49 |
Here is a summary of the yields obtained for the addition of TMSCN to (o-Methoxy)phenoxyacetaldehyde using different catalysts:
| Catalyst | Yield (%) |
| ZnI₂ | 88-96 |
| Montmorillonite K10 | 88-96 |
| (+)-Eu(tfc)₃ | 88-96 |
| (+)-Yb(tfc)₃ | 88-96 |
Zinc Iodide (ZnI₂) Catalysis
Zinc iodide (ZnI₂) has been demonstrated as a catalyst in the synthesis of this compound. researchgate.netsemanticscholar.org Specifically, ZnI₂ is effective in catalyzing the addition of trimethylsilyl cyanide (TMSCN) to (o-methoxy)phenoxyacetaldehyde, leading to the formation of the silanized intermediate. researchgate.netsemanticscholar.orgscite.ai This catalytic step proceeds with good yields. researchgate.netsemanticscholar.org Research indicates that zinc iodide can offer higher stereoselectivity compared to other catalysts like magnesium chloride in similar reactions involving the addition of trimethylsilyl cyanide to chiral aldehydes. researchgate.net
Montmorillonite K10 Catalysis
Montmorillonite K10, a type of clay, also serves as an effective catalyst in the synthesis of this compound. researchgate.netsemanticscholar.org It catalyzes the addition of trimethylsilyl cyanide (TMSCN) to (o-methoxy)phenoxyacetaldehyde, yielding the silanized intermediate in high yields. researchgate.netsemanticscholar.org Montmorillonite K10 is a processed and activated variant of montmorillonite, primarily composed of aluminum silicate, known for its adsorption capacity and catalytic properties, functioning as both Brønsted and Lewis acid sites. researchgate.netnanorh.comwikipedia.org Studies have shown that Montmorillonite K10 can retain its catalytic activity over multiple cycles in cyanosilylation reactions.
Chiral Lanthanide Complexes as Catalysts
Chiral lanthanide complexes, such as (+)-Eu(tfc)₃ and (+)-Yb(tfc)₃, have been explored as catalysts in the synthesis of this compound, specifically for the addition of trimethylsilyl cyanide to (o-methoxy)phenoxyacetaldehyde. researchgate.netsemanticscholar.org These complexes have shown excellent activation in this addition step, resulting in high yields of the silanized intermediate. researchgate.netsemanticscholar.org While effective in promoting the reaction, asymmetric induction was not observed with these specific lanthanide camphorates in this particular synthesis. semanticscholar.org Lanthanide reagents are frequently utilized as catalysts in various organic synthesis reactions. researchgate.net
The yields obtained using different catalysts in the addition of TMSCN to (o-methoxy)phenoxyacetaldehyde are summarized in the table below:
| Entry | Catalyst | Molar % | Yield (%) | Conditions |
| 2 | ZnI₂ | 2.5 | 93.0 | Dichloromethane at room temperature for 8 h. researchgate.net |
| 3 | (+)-Yb(tfc)₃ | 1.0 | 88.0 | Dichloromethane at room temperature for 8 h. researchgate.net |
| 4 | (+)-Eu(tfc)₃ | 1.0 | 96.0 | Dichloromethane at room temperature for 8 h. researchgate.net |
| 5 | Montmorillonite K10 | - | 95.4 | Dichloromethane at room temperature for 8 h. researchgate.net |
Note: Montmorillonite K10 catalyst amount is given as 50 mg per 1.0 g of aldehyde. semanticscholar.org
Chemical Reactivity and Reaction Types of this compound
This compound undergoes several types of chemical reactions. smolecule.com Its structure, containing an oxazolidinone ring and a methoxyphenoxy moiety, allows for various transformations.
Oxidation Reactions and Product Formation
This compound can be subjected to oxidation reactions, leading to the formation of various oxidized derivatives. smolecule.com Electrochemical oxidation of this compound has been studied, and a mechanism involving the oxidative cleavage of the alkoxybenzene ring has been proposed based on analysis of the products. researchgate.net
Reduction Reactions and Reduced Forms
Reduction reactions can convert this compound into its reduced forms. smolecule.com For example, the β-silyloxy nitrile intermediate, a precursor in some synthesis routes, can be reduced using reagents such as lithium aluminum hydride (LiAlH₄). researchgate.net
Substitution Reactions at the Methoxyphenol Moiety
This compound is capable of undergoing substitution reactions, particularly at the methoxyphenol moiety. smolecule.com This part of the molecule, an o-methoxyphenoxy group, can be a site for electrophilic or other types of substitution depending on the reaction conditions and reagents used.
Pharmacological Actions and Molecular Mechanisms of Mephenoxalone
Central Nervous System (CNS) Depressant Effects
The primary mechanism by which Mephenoxalone acts is through the depression of the central nervous system. patsnap.compatsnap.comontosight.ai This CNS depressant effect contributes to its muscle relaxant properties. medtigo.com
This compound is known to modulate the activity of the gamma-aminobutyric acid (GABA) system, which is the principal inhibitory neurotransmitter system in the CNS. patsnap.com
This compound increases the activity of GABA in the CNS. patsnap.com By enhancing GABAergic transmission, this compound promotes muscle relaxation. patsnap.com
GABA exerts its inhibitory effects by binding to GABA receptors, specifically the GABA-A receptors. patsnap.com While the precise nature of this compound's interaction with GABA-A receptors is not detailed in all sources, the enhancement of GABA activity suggests an influence on this receptor system. patsnap.com GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions. wikipedia.org
Binding of GABA to the GABA-A receptor leads to the opening of the associated chloride ion channel, allowing chloride ions to flow into the neuron. patsnap.comwikipedia.orgpatsnap.com This influx of negatively charged chloride ions causes hyperpolarization of the neuronal membrane. patsnap.compatsnap.communi.cz Hyperpolarization makes the neuron less likely to fire an action potential. patsnap.compatsnap.com
The hyperpolarization resulting from enhanced chloride ion influx reduces neural excitability. patsnap.compatsnap.com By decreasing the likelihood of neurons firing, this compound contributes to a calming effect on the CNS and a reduction in muscle tension and spasms. patsnap.com
This compound exerts its muscle relaxant effects by depressing the polysynaptic reflex arc in the spinal cord. wikipedia.orgwikidoc.orgpatsnap.comscbt.commedchemexpress.communi.cz This action reduces the transmission of nerve impulses that contribute to muscle spasms and increased muscle tension. patsnap.com By inhibiting these reflex arcs, this compound effectively diminishes the intensity and frequency of involuntary muscle contractions. patsnap.com
| Mechanism Component | Description |
| CNS Depression | Primary action leading to muscle relaxation. patsnap.compatsnap.comontosight.ai |
| GABA System Modulation | Increases the activity of the inhibitory neurotransmitter GABA. patsnap.com |
| Interaction with GABA-A Receptors | Influences the activity of these chloride ion channels. patsnap.comwikipedia.org |
| Chloride Ion Influx | Leads to the flow of chloride ions into neurons. patsnap.comwikipedia.orgpatsnap.com |
| Neuronal Hyperpolarization | Makes the neuronal membrane potential more negative. patsnap.compatsnap.communi.cz |
| Reduction of Neural Excitability | Decreases the likelihood of neurons firing action potentials. patsnap.compatsnap.com |
| Depression of Polysynaptic Reflex Arc | Inhibits nerve impulse transmission in the spinal cord. wikipedia.orgwikidoc.orgpatsnap.comscbt.commedchemexpress.communi.cz |
Depression of the Polysynaptic Reflex Arc in the Spinal Cord
Inhibition of Nerve Impulse Transmission
This compound inhibits neuronal transmission, particularly within the spinal cord, thereby reducing the activity of the reflex arc responsible for muscle contractions. smolecule.commedchemexpress.commedchemexpress.com This central action on nerve impulse transmission contributes significantly to its muscle relaxant properties. patsnap.commedtigo.com While the precise mechanism is not fully elucidated, it is thought to involve the inhibition of nerve impulses within the spinal cord and brain. medtigo.com This action reduces the transmission of nerve impulses that cause muscle spasms and increased muscle tension. patsnap.com
Neuromuscular Inhibition Mechanisms
This compound promotes muscle relaxation through a process known as neuromuscular inhibition, primarily by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the CNS. patsnap.com GABA binds to its receptors, specifically GABA-A receptors, which leads to an influx of chloride ions into the neuron. patsnap.com This influx hyperpolarizes the neuron, making it less likely to fire action potentials and thus reducing neural excitability. patsnap.com By enhancing GABAergic activity, this compound contributes to the relaxation of muscles. patsnap.com The drug does not act directly on muscle fibers but rather on the neural mechanisms that regulate muscle contraction. patsnap.com Centrally acting muscle relaxants like this compound work by affecting nerve signals within the spinal cord and brain, inhibiting abnormal reflex arcs and reducing the firing of motor neurons that control muscle contraction. medtigo.comump.edu.pl
Modulation of Other Neurotransmitter Systems
In addition to its primary effects on the GABAergic system, this compound is reported to have some affinity for other neurotransmitter systems. patsnap.com
Dopaminergic Pathway Involvement
This compound may also have some affinity for the dopaminergic pathway. patsnap.com Modulation of dopamine (B1211576) activity can also contribute to a calming effect on the CNS. patsnap.com Dopaminergic modulation is known to influence neuroplasticity and behavior through interactions with systems like the glutamatergic NMDA receptor and GABA modulation. nih.govnih.gov While research specifically detailing this compound's precise interactions with dopaminergic receptors and pathways is limited, its potential to modulate this system is noted as a contributor to its multi-faceted effects. patsnap.comsmolecule.com
Peripheral Effects of this compound
Potential Direct Action on Muscle Tissues
Although this compound primarily acts centrally, there is a possibility of some direct peripheral action on muscle tissues patsnap.com. This potential direct effect could involve influencing the dynamics of calcium ions within muscle cells patsnap.com.
Modulation of Calcium Ion Flux in Muscle Cells
The modulation of calcium ion flux within muscle cells is crucial for both muscle contraction and relaxation patsnap.comau.dkmpg.de. By potentially influencing calcium dynamics, this compound might contribute to reducing excessive muscle contractions that lead to spasms patsnap.com. Calcium ions play a critical role in muscle contraction by entering muscle cells through ion channels and triggering the sliding of actin and myosin filaments mpg.demedicalnewstoday.com. In healthy muscle cells, calcium is released from the sarcoplasmic reticulum and then actively pumped back to allow relaxation au.dkmpg.de. While the exact nature of this compound's influence on this process requires further detailed research, its potential to modulate calcium ion flux suggests a possible peripheral component to its muscle-relaxant effects patsnap.com.
Metabolism and Mechanistic Pharmacokinetics of Mephenoxalone
Hepatic Metabolism and Enzymatic Pathways
The liver is the principal site for the metabolic transformation of mephenoxalone. This process is largely mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the biotransformation of a vast array of xenobiotics.
Role of Cytochrome P450 Enzymes (CYP1A2, CYP2E1)
Research indicates that the hepatic metabolism of this compound is predominantly carried out by specific cytochrome P450 enzymes, namely CYP1A2 and CYP2E1 medtigo.com. These enzymes are responsible for catalyzing oxidative reactions that modify the chemical structure of this compound, initiating its conversion into more water-soluble compounds that can be more readily excreted from the body. The involvement of both CYP1A2 and CYP2E1 suggests a degree of metabolic redundancy, which can influence the rate and extent of this compound clearance in different individuals, depending on the expression and activity levels of these enzymes.
Identification of Major Metabolites
The enzymatic actions of CYP1A2 and CYP2E1 on this compound lead to the formation of several metabolites. Among these, two have been identified as the major products of its metabolic degradation medtigo.com.
One of the primary metabolites formed is 5-Hydroxythis compound medtigo.com. This metabolite is the result of hydroxylation, a key phase I metabolic reaction, occurring on the benzene (B151609) ring of the this compound molecule nih.govcore.ac.uk. This addition of a hydroxyl group increases the polarity of the compound.
Another significant metabolite identified is 3-Hydroxy-4-methoxy-mephenoxalone medtigo.com. The formation of this metabolite also involves the hydroxylation of the aromatic ring, highlighting this as a critical pathway in the biotransformation of this compound nih.govcore.ac.uk.
Biotransformation Routes
Phenoxymethyl Ether Bond Cleavage
A key biotransformation route in the metabolism of this compound is the cleavage of the phenoxymethyl ether bond nih.govcore.ac.uk. This reaction breaks the link between the phenoxy group and the rest of the molecule. This cleavage is a significant step in the degradation of the parent compound and contributes to the diversity of metabolites formed.
Formation of o-Methoxyphenol
One of the primary metabolic pathways of this compound involves the cleavage of the phenoxymethyl ether bond. nih.gov This enzymatic reaction results in the formation of o-methoxyphenol as a significant metabolite, which has been identified in human urine following the administration of this compound. nih.gov The cleavage of this ether linkage is a critical step in the breakdown of the parent compound.
Table 1: this compound Metabolism via Ether Bond Cleavage
| Parent Compound | Metabolic Pathway | Key Metabolite |
| This compound | Cleavage of the phenoxymethyl ether bond | o-Methoxyphenol |
Formation of 3-Amino-1,2-propanediol
Concurrent with the formation of o-methoxyphenol, the cleavage of the phenoxymethyl ether bond of this compound also yields 3-amino-1,2-propanediol. nih.gov This metabolite has been detected in urine after alkaline hydrolysis, indicating its presence as a product of the initial ether bond scission. nih.gov The formation of these two metabolites, o-methoxyphenol and 3-amino-1,2-propanediol, represents a complete breakdown of the ether linkage within the this compound molecule.
Benzene Ring Hydroxylation
Production of Phenolic Hydroxythis compound
A significant metabolic transformation of this compound involves the hydroxylation of its benzene ring, leading to the production of phenolic hydroxythis compound. nih.gov This oxidative reaction is a common pathway in the metabolism of many xenobiotics containing aromatic rings. The introduction of a hydroxyl group increases the polarity of the molecule, which aids in its subsequent elimination from the body. The resulting phenolic metabolite has been identified as a key product of this compound biotransformation in humans. nih.gov
Demethylation Pathways
Conversion to Demethylthis compound
Demethylation represents another important route in the metabolism of this compound. nih.gov This process involves the removal of the methyl group from the methoxy (B1213986) moiety on the phenoxy ring, converting this compound into demethylthis compound. nih.gov This O-demethylation reaction is a type of oxidative metabolism, often catalyzed by cytochrome P450 enzymes. The resulting metabolite, demethylthis compound, has been identified in urine, indicating that this is a significant pathway for the in vivo biotransformation of the parent drug. nih.gov
Oxazolidone Ring Opening
Table 2: Summary of Major this compound Metabolic Pathways
| Metabolic Pathway | Resulting Metabolite(s) |
| Cleavage of Phenoxymethyl Ether Bond | o-Methoxyphenol, 3-Amino-1,2-propanediol |
| Benzene Ring Hydroxylation | Phenolic Hydroxythis compound |
| Demethylation | Demethylthis compound |
| Oxazolidone Ring Opening | 1-(o-Methoxyphenoxy)-3-aminopropane-2-ol |
Formation of 1-(o-Methoxyphenoxy)-3-aminopropane-2-ol
One of the key metabolic pathways for this compound involves the cleavage and opening of its oxazolidone ring structure nih.gov. This enzymatic process leads to the formation of the metabolite identified as 1-(o-Methoxyphenoxy)-3-aminopropane-2-ol. In studies on human urine, this compound, designated as metabolite V, was detected only after the urine samples underwent acid hydrolysis, indicating its presence in a conjugated form in the body nih.gov.
Other Detected Metabolites
In addition to the opening of the oxazolidone ring, further analysis of human urine has revealed the presence of other metabolic products of this compound nih.gov. These substances highlight other biotransformation routes, although one may potentially be an artifact of the analytical process nih.gov.
A substance identified as 1-(o-Hydroxyphenoxy)-3-aminopropene has been detected in the urine of individuals administered this compound nih.gov. However, researchers suggest that this compound, labeled as metabolite VI, may be an artefact generated during the sample preparation and analysis procedures rather than a true biological metabolite nih.gov. Similar to 1-(o-Methoxyphenoxy)-3-aminopropane-2-ol, its detection was only possible following acid hydrolysis of the urine samples nih.gov.
Another metabolite found in urine is Dehydrothis compound, referred to as metabolite VII nih.gov. The formation of this compound suggests a dehydrogenation reaction occurs during this compound's metabolism. Unlike the previously mentioned metabolites, Dehydrothis compound could only be detected after samples were treated with both acid hydrolysis and enzymatic cleavage using β-glucuronidase/aryl sulphatase, suggesting it is excreted as a glucuronide or sulfate conjugate nih.gov.
Table 1: this compound Metabolites and their Detection
| Metabolite Name | Other Designation | Metabolic Process | Detection Condition in Urine |
| 1-(o-Methoxyphenoxy)-3-aminopropane-2-ol | Metabolite V | Opening of the oxazolidone ring | After acid hydrolysis |
| 1-(o-Hydroxyphenoxy)-3-aminopropene | Metabolite VI | Potential artefact | After acid hydrolysis |
| Dehydrothis compound | Metabolite VII | Dehydrogenation | After acid hydrolysis and enzymatic cleavage |
Excretion Pathways of this compound Metabolites
The elimination of this compound and its byproducts from the body primarily occurs via the renal system patsnap.commedtigo.com. After undergoing extensive metabolism in the liver, the resulting metabolites are transported to the kidneys, where they are filtered from the blood and excreted in the urine patsnap.commedtigo.com. Studies analyzing human urine have successfully identified several of these metabolites, confirming urination as the principal excretion route nih.govcore.ac.uk. While a small amount of this compound may be excreted unchanged, the vast majority of the drug is eliminated in the form of its various metabolites nih.govcore.ac.uk.
Preclinical Research on Mephenoxalone
In Vitro Pharmacological Characterization
In vitro studies of mephenoxalone involve experiments conducted in controlled laboratory environments, such as using cell lines or tissue samples. creative-biolabs.com This type of research allows for detailed investigation into the compound's interactions at a cellular and molecular level. While specific detailed data tables from in vitro pharmacological characterization of this compound were not extensively found in the search results, the general approach involves assessing a drug's effects on biological targets, such as receptors or enzymes, and evaluating its metabolic profile and potential for drug interactions. creative-biolabs.commdpi.commdpi.com
In Vivo Neuropharmacological Studies in Animal Models
In vivo studies involve testing the drug candidate in living animal models to predict its efficacy and tolerability in humans. texilajournal.com Animal models are widely used in neuropharmacological research to study the effects of compounds on the central nervous system (CNS) and behavior. nih.govresearchgate.netmdpi.comherbmedpharmacol.com this compound has been subject to such investigations to understand its effects on neuronal activity and related functions.
Assessment of Central Synaptic Transmission Depression
Research indicates that this compound primarily exerts its effects through central nervous system depression. patsnap.compatsnap.com This action is thought to involve modulating neural pathways that control muscle tension and spasm, potentially by depressing the polysynaptic reflex arc in the spinal cord. patsnap.com this compound is known to increase the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the CNS. patsnap.com By enhancing GABA activity, it promotes muscle relaxation through neuromuscular inhibition. patsnap.com GABA works by binding to GABA-A receptors, leading to an influx of chloride ions into the neuron, which hyperpolarizes the neuron and reduces neural excitability. patsnap.com
Effects on Strychnine (B123637) Convulsions
Oxazolidinone compounds, including this compound, have been noted as antagonists of strychnine convulsions in preclinical research. umich.edu Strychnine is a toxic alkaloid that acts as a potent antagonist of glycine (B1666218) receptors, primarily in the spinal cord, leading to severe convulsions. nj.gov The ability of this compound to counteract strychnine-induced convulsions suggests an interaction with inhibitory neurotransmission, potentially involving the glycinergic system or other pathways that modulate neuronal excitability. umich.eduresearchgate.net
Research into Neurobiological Actions
Research into the neurobiological actions of this compound extends to its influence on various neurotransmitter systems. Beyond its primary interaction with the GABAergic system, this compound is also thought to have some affinity for other neurotransmitter pathways, including the serotonergic and dopaminergic systems. patsnap.com Modulating the activity of serotonin (B10506) and dopamine (B1211576) can contribute to a calming effect on the CNS. patsnap.com
Exploration of Neuroprotective and Neuroplastic Properties
The exploration of neuroprotective and neuroplastic properties of compounds is an area of preclinical research. Neuroplasticity refers to the nervous system's ability to change and adapt in response to stimuli, involving processes like neurogenesis, synaptogenesis, and alterations in neural network connectivity. frontiersin.orgnih.govmdpi.com Neuroprotection involves mechanisms that prevent neuronal damage or death. While the provided search results did not offer specific data on this compound's direct neuroprotective or neuroplastic effects, research in neurobiology explores how compounds can influence synaptic plasticity and neuronal survival, particularly in the context of neurological disorders and injury. frontiersin.orgnih.govmdpi.comnih.govnih.govdovepress.comfrontiersin.orgfrontiersin.orgnih.gov
Clinical Research and Therapeutic Efficacy of Mephenoxalone Research Focus
Therapeutic Applications in Musculoskeletal Conditions
Mephenoxalone has been indicated for the treatment of acute musculoskeletal conditions, aiming to alleviate symptoms and improve patient mobility and comfort patsnap.com. Its muscle relaxant properties are central to its use in this area guidechem.com.
Management of Muscle Spasticity and Pain
This compound is primarily used as a muscle relaxant to relieve muscle spasms, stiffness, and tension guidechem.commedtigo.com. Its action on the central nervous system helps to reduce the transmission of nerve impulses that cause muscle spasms patsnap.com. Clinical studies have investigated its effectiveness in managing painful muscle spasms and cramps drugbank.com. Research suggests that this compound's muscle-relaxing effects contribute to its therapeutic use in various musculoskeletal conditions medtigo.com.
In a randomized, double-blind study comparing this compound and tizanidine (B1208945) for acute painful spasm of paravertebral muscles, both drugs showed comparable treatment efficacies in alleviating symptoms in Taiwanese patients airitilibrary.com. Muscle spasm severity was reduced in both groups, with no significant difference observed between this compound and tizanidine in primary and secondary efficacy assessments airitilibrary.com.
This compound has also been studied in combination with other analgesics for pain management. In a study involving patients with moderate postoperative pain after bone surgery, the combination of this compound and paracetamol showed a slightly better mean effect on pain relief over three days compared to paracetamol or this compound alone nih.gov.
Role in Back Pain and Musculoskeletal Injuries
Skeletal muscle relaxants, including this compound, are frequently used in the treatment of low back pain associated with spasm of paravertebral muscles airitilibrary.com. Evidence suggests that skeletal muscle relaxants may be effective for use in non-specific lower back pain, including acute and chronic lower back muscle strains, ligament sprains, and soft tissue contusions up.ac.za.
In the randomized, double-blind study comparing this compound and tizanidine for acute painful spasm of paravertebral muscles, both treatments demonstrated equivalent efficacies airitilibrary.com. This suggests a role for this compound in managing acute back pain associated with muscle spasms airitilibrary.com. While research supports the use of skeletal muscle relaxants for musculoskeletal injuries, further investigation is needed to confirm their use, particularly in the context of sports injuries up.ac.za.
Anxiolytic and Tranquilizing Applications
Beyond its muscle relaxant properties, this compound is also recognized as a mild anxiolytic wikidoc.orgwikipedia.orgmedkoo.com. Its effects on the central nervous system are thought to contribute to its tranquilizing properties researchgate.net.
Therapeutic Effects on Mental Conditions
As a mild anxiolytic, this compound affects mental condition and is used in the treatment of nervousness and anxiety wikidoc.orgwikipedia.orgwikipedia.org. Research has investigated its use in psychotherapy, sometimes in association with thymoleptics researchgate.netwikipedia.org.
Research in Neurological and Behavioral Conditions
Research has also extended to exploring the potential utility of this compound in certain neurological and behavioral conditions patsnap.compsychiatryonline.org.
Studies have investigated the use of this compound in children with various diagnoses and behavioral problems psychiatryonline.orgnih.gov. It has shown potential in cases demonstrating specific electroencephalogram (EEG) patterns (14 and 6 per second spikings) psychiatryonline.org. This compound proved helpful in both drug-symptom focused therapy and as an adjunct to psychotherapy in these cases psychiatryonline.org. Improvement was observed in both therapy types, with higher rates of excellent and good ratings in the psychotherapy-drug adjunctive group psychiatryonline.org. The activity of this compound warrants further investigation, particularly in the context of diffuse brain damage in children psychiatryonline.org.
Investigation in Cases with Specific Brain Activity Patterns
Research has explored the utility of this compound in individuals exhibiting specific brain activity patterns. One study indicated that this compound appeared to be a useful medication for cases demonstrating "14 and 6 per second spikings" in brain activity. psychiatryonline.org The activity of this compound in this context warrants further investigation, particularly in areas related to brain damage, including in children diagnosed with diffuse brain damage. psychiatryonline.org
Efficacy in Drug-Symptom Focused Therapy
This compound has been investigated for its efficacy in drug-symptom focused therapy. In a study involving 31 children with various diagnoses, this compound proved helpful in this type of therapy. psychiatryonline.org Improvement ratings of excellent and good were achieved in 55% of the patients in the drug-symptom focused therapy group. psychiatryonline.org
Use as Psychotherapy-Drug Adjunctive Therapy
The use of this compound as an adjunctive therapy alongside psychotherapy has also been explored. In the same study involving children with various diagnoses, this compound was found to be helpful when used as psychotherapy-drug adjunctive therapy. psychiatryonline.org A higher rate of improvement was observed in this group, with excellent and good ratings achieved in 75% of the patients. psychiatryonline.org
Advanced Formulations Research
Advanced formulations research involving this compound includes the development of prodrugs aimed at improving its pharmacokinetic properties. nih.govpharmacologycanada.org
Prodrug Development to Enhance Bioavailability
Prodrug strategies are employed to overcome challenges associated with parent drugs, such as poor bioavailability, solubility limitations, or extensive metabolism. nih.govpharmacologycanada.orgnih.govmdpi.com In the context of this compound, prodrug development has been explored to potentially enhance its bioavailability. One approach involves the design of carrier-linked O-modified carbamate (B1207046) derivatives, where this compound is linked to acetaminophen (B1664979). rsc.org These derivatives are designed to release the parent drugs through intramolecular cyclization reactions in aqueous and plasma media. rsc.org
Ongoing Research Directions in Clinical Efficacy
Ongoing research continues to explore the potential utility of this compound in broader clinical contexts. patsnap.com
Chronic Muscle Pain Management
This compound is a muscle relaxant primarily used to alleviate musculoskeletal conditions and associated pain. patsnap.com Ongoing research is exploring its potential utility in the management of chronic muscle pain. patsnap.com Muscle relaxants, including this compound, are used to alleviate symptoms such as muscle spasms and pain. mpkb.org While some studies on muscle relaxants for chronic pain conditions like fibromyalgia have not consistently shown significant benefits over placebo, research continues to evaluate their role in managing chronic muscle pain. nih.gov
Table 1: Summary of this compound Research Findings
| Research Area | Key Findings |
| Investigation in Specific Brain Activity Patterns | Appeared useful in cases with "14 and 6 per second spikings"; warrants further investigation in brain damage. psychiatryonline.org |
| Efficacy in Drug-Symptom Focused Therapy | Helpful in 55% of cases in a study involving children. psychiatryonline.org |
| Use as Psychotherapy-Drug Adjunctive Therapy | Helpful in 75% of cases in a study involving children. psychiatryonline.org |
| Prodrug Development (Enhanced Bioavailability) | Exploration of carrier-linked O-modified carbamate derivatives. rsc.org |
| Ongoing Research: Chronic Muscle Pain Management | Potential utility in managing chronic muscle pain is being explored. patsnap.commpkb.org |
Rehabilitation Therapies
This compound, a muscle relaxant, has been explored for its utility in the context of rehabilitation therapies, primarily as an adjunct treatment for conditions involving muscle spasms, tension, and discomfort. It is often prescribed alongside physical therapy and other therapeutic interventions to provide a comprehensive approach to managing musculoskeletal conditions. patsnap.commedtigo.comrjptonline.orgpharmainfo.in The drug's mechanism of action involves modulating neural pathways in the central nervous system that control muscle tension and spasm, which can help alleviate symptoms that might otherwise impede rehabilitation efforts. patsnap.com
Research into the role of this compound in rehabilitation-related conditions includes studies evaluating its efficacy in managing muscle-related pain and dysfunction. For instance, in a study evaluating treatments for temporomandibular disorders (TMD), which often involve muscle pain and dysfunction, this compound was investigated as one of several muscle relaxants. rjptonline.orgtandfonline.com This study aimed to assess the comparative efficacy of different muscle relaxants on the symptoms of myofascial pain syndrome associated with TMD and whether agents with antianxiety action (like this compound) provided better relief. tandfonline.com
Detailed research findings from this study indicated that all groups receiving muscle relaxants, including the group receiving this compound, exhibited reduced pain and improved function over the follow-up period. tandfonline.com However, the between-group analysis showed no significant differences in outcomes among the groups receiving different muscle relaxants or a control group that did not receive medication in this specific context. tandfonline.com This suggests that while this compound was associated with positive outcomes in terms of pain reduction and improved function in patients with TMD, its effect was comparable to other muscle relaxants tested and the control group in this particular study.
This compound has also been used as a comparator in studies evaluating other rehabilitation-related interventions. For example, in a systematic review on the efficacy of manual therapy for tension-type headache, one included study utilized muscle relaxants (specifically this compound) as the treatment for the control group, while the experimental group received acupressure. elsevier.es The review noted that studies generally showed positive results for manual therapy, with some suggesting better progress compared to conventional treatment or placebo, which in one case included this compound as a muscle relaxant comparator. elsevier.es
Mechanisms of Adverse Effects and Safety Research of Mephenoxalone
Central Nervous System-Mediated Adverse Effects
Mephenoxalone's primary mechanism of action involves depressing the polysynaptic reflex arc in the spinal cord, thereby reducing the transmission of nerve impulses that contribute to muscle spasms and increased muscle tension. patsnap.com This central action also underlies several adverse effects.
Effects on Seizure Threshold
This compound's CNS depressant effects may potentially lower the seizure threshold. medtigo.com While the precise mechanism is not fully elucidated, the general principle is that by increasing inhibitory neurotransmission (like GABAergic activity), the balance between excitation and inhibition in the brain can be shifted, potentially making individuals with a predisposition to seizures more susceptible. Individuals with a history of epilepsy or seizure disorders are advised to use this medication cautiously and under medical supervision due to this potential effect. medtigo.com
Impact on Mood and Cognitive Function
This compound can affect mood and cognitive function. medtigo.com As a mild anxiolytic, it can influence mental state and may be used in the treatment of nervousness and anxiety. wikipedia.orgwikipedia.org However, its CNS depressant properties can also lead to effects such as drowsiness, dizziness, and potentially impact cognitive processes. medtigo.com While the exact mechanisms by which this compound influences mood and cognition are not as extensively detailed as its muscle relaxant effects, its interaction with CNS pathways, including potential modulation of serotonergic and dopaminergic systems, may play a role. patsnap.com Research on the impact of psychotropic drugs on cognitive function suggests that effects on neurotransmitters can influence attention, memory, and executive function. nih.govucsd.edu
Potential for Muscle Weakness in Specific Conditions
While this compound is used to alleviate muscle spasms, its muscle relaxant properties can potentially exacerbate weakness in individuals with pre-existing neuromuscular disorders. medtigo.com
Exacerbation in Myasthenia Gravis
Patients with myasthenia gravis, a neuromuscular disorder characterized by muscle weakness, should be closely monitored when taking this compound. medtigo.com Myasthenia gravis involves an autoimmune attack on acetylcholine (B1216132) receptors at the neuromuscular junction, impairing neuromuscular transmission and leading to muscle weakness. nih.govuspharmacist.com While this compound primarily acts centrally, its muscle relaxant effects, potentially by further depressing neuromuscular transmission or affecting nerve signals within the spinal cord and brain, could theoretically worsen the already compromised muscle strength in individuals with myasthenia gravis. medtigo.com
Hypersensitivity Reactions
Hypersensitivity reactions, although rare, can occur with this compound. patsnap.com These reactions can manifest as rash, itching, or swelling, particularly of the face, tongue, or throat. patsnap.com The mechanisms underlying drug hypersensitivity reactions are diverse and can involve immunological responses. These can range from immediate, IgE-mediated reactions to delayed, T-cell mediated responses or non-allergic mast cell activation. frontiersin.orgmdpi.comnih.gov While specific detailed mechanisms for this compound-induced hypersensitivity are not extensively documented in the provided information, drug hypersensitivity reactions generally involve the immune system recognizing the drug or its metabolites as foreign substances, leading to the release of inflammatory mediators. frontiersin.orgmdpi.com
Mechanistic Drug Interactions of Mephenoxalone
Interactions Potentiating Central Nervous System Depression
The co-administration of mephenoxalone with various CNS depressants can increase the risk or severity of CNS depression. drugbank.com This includes a range of drug classes that exert their primary effects on the brain and spinal cord. mayoclinic.org
Co-administration with Benzodiazepines
Combining this compound with benzodiazepines can increase the risk or severity of CNS depression. drugbank.com Benzodiazepines are a class of drugs that also act on the CNS, typically used for anxiety, muscle spasms, or seizures, and they interact with the GABAA receptor. webmd.comump.edu.plwikipedia.org Specific benzodiazepines mentioned in interaction contexts with this compound or similar muscle relaxants include alprazolam, bromazepam, chlordiazepoxide, clobazam, clonazepam, clorazepate, diazepam, estazolam, flunitrazepam, and flurazepam. drugbank.comwebmd.com
Here is a table summarizing potential interactions with some benzodiazepines:
| Drug | Interaction Outcome | Source |
| 1,2-Benzodiazepine | Increased risk or severity of CNS depression. | drugbank.com |
| Alprazolam | Increased risk or severity of CNS depression. | drugbank.com |
| Bromazepam | Increased risk or severity of CNS depression. | drugbank.com |
| Chlordiazepoxide | Increased risk or severity of CNS depression. | drugbank.com |
| Clobazam | Increased risk or severity of sedation, somnolence, and CNS depression. | drugbank.com |
| Clonazepam | Increased risk or severity of CNS depression. | drugbank.comwebmd.com |
| Clorazepate | Increased risk or severity of CNS depression. | webmd.com |
| Diazepam | Increased risk or severity of CNS depression. | drugbank.comwebmd.com |
| Estazolam | Increased risk or severity of CNS depression. | drugbank.com |
| Flunitrazepam | Increased risk or severity of CNS depression. | drugbank.com |
| Flurazepam | Increased risk or severity of CNS depression. | drugbank.com |
Interactions with Opioids and Narcotic Analgesics
This compound may increase the central nervous system depressant activities of opioids and narcotic analgesics. drugbank.com The risk or severity of CNS depression can be increased when this compound is combined with these pain-relieving substances. drugbank.commims.commims.com Examples of opioids mentioned in interaction contexts include alfentanil, benzhydrocodone, buprenorphine, codeine, dextropropoxyphene, dezocine, diamorphine, fentanyl, hydrocodone, and hydromorphone. drugbank.comwebmd.com Combining these agents can also increase the risk of respiratory depression. patsnap.com
Here is a table summarizing potential interactions with some opioids:
| Drug | Interaction Outcome | Source |
| Alfentanil | Increased risk or severity of CNS depression. | drugbank.com |
| Benzhydrocodone | Increased risk or severity of respiratory depression. | drugbank.com |
| Buprenorphine | This compound may increase CNS depressant activities. | drugbank.com |
| Codeine | Increased risk or severity of CNS depression. | drugbank.comwebmd.com |
| Dextropropoxyphene | Increased risk or severity of CNS depression. | drugbank.com |
| Dezocine | Increased risk or severity of CNS depression. | drugbank.com |
| Diamorphine | Increased risk or severity of CNS depression. | drugbank.com |
| Fentanyl | Increased risk or severity of CNS depression. | drugbank.comwebmd.com |
| Hydrocodone | This compound may increase CNS depressant activities. | drugbank.com |
| Hydromorphone | Increased risk or severity of CNS depression. | drugbank.com |
Effects with Antidepressants (e.g., Tricyclic Antidepressants, SSRIs)
Certain antidepressants, including tricyclic antidepressants (TCAs) and selective serotonin (B10506) reuptake inhibitors (SSRIs), can potentiate the sedative effects of this compound, leading to increased drowsiness and risk of respiratory depression. patsnap.comwebmd.com The risk or severity of CNS depression can be increased when this compound is combined with TCAs such as amitriptyline, clomipramine, dibenzepin, and doxepin. drugbank.comwebmd.com this compound may also increase the central nervous system depressant activities of SSRIs like fluoxetine. drugbank.com Other antidepressants mentioned in interaction contexts include agomelatine, amineptine, and bupropion. drugbank.comwebmd.com
Here is a table summarizing potential interactions with some antidepressants:
| Drug | Interaction Outcome | Source |
| Agomelatine | Increased risk or severity of CNS depression. | drugbank.com |
| Amineptine | Increased risk or severity of CNS depression. | drugbank.com |
| Amitriptyline | Increased risk or severity of CNS depression. | drugbank.comwebmd.com |
| Bupropion | Increased risk or severity of CNS depression. | drugbank.com |
| Clomipramine | Increased risk or severity of CNS depression. | drugbank.com |
| Dibenzepin | Increased risk or severity of CNS depression. | drugbank.com |
| Doxepin | Increased risk or severity of CNS depression. | drugbank.comwebmd.com |
| Fluoxetine | This compound may increase CNS depressant activities. | drugbank.com |
Interaction with Alcohol
This compound may enhance the central nervous system depressant effects of alcohol. mims.commims.commedtigo.com Combining this compound with alcohol can increase drowsiness and impair motor skills. medtigo.com This interaction can potentiate the sedative effects of this compound, increasing the risk of drowsiness and respiratory depression. patsnap.com
Here is a table summarizing the interaction with alcohol:
| Substance | Interaction Outcome | Source |
| Alcohol | Enhanced CNS depressant effects, increased drowsiness, impaired motor skills. | mims.commims.commedtigo.com |
| Ethanol | This compound may increase the central nervous system depressant activities of Ethanol. | drugbank.com |
Synergistic Effects with Other Muscle Relaxants
Combining this compound with other muscle relaxants can lead to an additive effect, increasing the risk of excessive muscle weakness and sedation. patsnap.com this compound is a centrally acting muscle relaxant, and its effects can be additive with other CNS depressants, including other muscle relaxants. ontosight.aimuni.cz Examples of other muscle relaxants mentioned in interaction contexts include baclofen (B1667701) and cyclobenzaprine. drugbank.communi.cz
Here is a table summarizing potential interactions with some other muscle relaxants:
| Drug | Interaction Outcome | Source |
| Baclofen | May increase the central nervous system depressant activities of this compound. | drugbank.com |
| Cyclobenzaprine | Increased risk or severity of CNS depression. | drugbank.com |
Alteration of this compound Metabolism and Clearance
Medications that affect liver enzymes, such as certain antibiotics and antifungals, may alter the metabolism and clearance of this compound. patsnap.com This could potentially necessitate dose adjustments. patsnap.com this compound is metabolized in the liver and excreted primarily in the urine as unidentified metabolites. drugbank.comguidechem.com Severe liver or kidney impairment can affect the metabolism and excretion of the drug, potentially leading to increased effects. patsnap.commedtigo.com While specific detailed research findings on the alteration of this compound metabolism and clearance by other drugs were not extensively detailed in the provided search results beyond the general mention of liver enzyme-affecting medications, the principle of hepatic metabolism suggests potential for interactions with inhibitors or inducers of the enzymes responsible for its breakdown.
Influence of Liver Enzyme-Affecting Medications
Medications that either induce or inhibit liver enzymes, particularly those in the CYP450 family involved in this compound metabolism, can alter its plasma concentrations and clearance. patsnap.com This can necessitate dose adjustments to maintain therapeutic efficacy or avoid potential toxicity.
Antibiotics
Certain antibiotics are known to affect liver enzyme activity. Some antibiotics can inhibit CYP enzymes, potentially leading to increased this compound levels and a higher risk of adverse effects. Conversely, other antibiotics might induce CYP enzymes, which could decrease this compound concentrations and potentially reduce its effectiveness. Research indicates that antibiotics are among the most common agents associated with drug-induced liver injury, highlighting their potential to impact hepatic metabolic processes. nih.gov Specific antibiotics like flomoxef, cetrazole, ceftriaxone, vancomycin, piperacillin/tazobactam, and amoxicillin/clavulanate have been noted in studies regarding elevated liver enzymes. nih.gov
Antifungals
Similar to antibiotics, antifungals can also influence liver enzyme activity. Some antifungal medications are potent inhibitors of CYP enzymes, which could significantly impair the metabolism of this compound, leading to elevated systemic exposure. patsnap.com This interaction mechanism underscores the importance of considering potential metabolic interactions when co-prescribing this compound with antifungal agents.
Effects on Coagulation Mechanisms
This compound may potentially affect blood clotting mechanisms. patsnap.com This area of interaction is particularly relevant for patients receiving anticoagulant therapy.
Interactions with Anticoagulants
Patients taking anticoagulants or blood thinners require close monitoring when administered this compound. patsnap.com While the precise mechanisms by which this compound might influence coagulation are not fully elucidated in the provided search results, the caution advised suggests a potential for altered anticoagulant effects. Drug-drug interactions with oral anticoagulants are a significant concern and can lead to adverse events such as bleeding. mdpi.com Interactions involving anticoagulants were responsible for a substantial percentage of hemorrhagic adverse drug events in studies. mdpi.com Although the direct interaction of this compound with specific anticoagulants like warfarin (B611796) or direct oral anticoagulants (DOACs) is not detailed in the search results, the general caution regarding concomitant use with blood thinners highlights a potential pharmacodynamic or pharmacokinetic interaction that could impact clotting. patsnap.commdpi.comresearchgate.net
Modulation of Therapeutic Efficacy by Other Agents
The therapeutic efficacy of this compound can potentially be modulated by co-administration with other agents.
Advanced Analytical Methodologies for Mephenoxalone Research
Spectrophotometric Techniques
Spectrophotometry is a cornerstone of pharmaceutical analysis, relying on the principle that chemical substances absorb and transmit light over a specific range of wavelengths. Advanced applications of this technique, including fluorimetry and derivative spectrophotometry, have been developed for the robust analysis of mephenoxalone.
Fluorimetric Analysis
Fluorimetric analysis, or spectrofluorimetry, is an analytical technique that measures the fluorescence of a sample. For this compound, a highly sensitive and simple high-performance liquid chromatographic (HPLC) method involving fluorescence detection has been developed for its determination in human plasma. researchgate.net This method is particularly valuable for pharmacokinetic studies where low concentrations of the drug need to be accurately measured. researchgate.netnih.gov
The methodology involves using a Cosmosil 5C18-MS column as the stationary phase with a mobile phase consisting of a water-acetic acid-acetonitrile mixture (200:1:300) at a flow rate of 1.0 ml/min. researchgate.netnih.gov The fluorescence is monitored at an excitation wavelength of 280 nm and an emission wavelength of 310 nm. researchgate.netnih.gov This approach has demonstrated a limit of quantitation of 10 ng/ml and linearity over a concentration range of 10 to 10,000 ng/ml, proving sufficient for constructing a detailed plasma concentration profile. researchgate.netnih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | researchgate.net |
| Stationary Phase | Cosmosil 5C18-MS column (250 mm x 4.6 mm I.D., 5 µm) | researchgate.net |
| Mobile Phase | Water-acetic acid-acetonitrile (200:1:300) | researchgate.net |
| Flow Rate | 1.0 ml/min | researchgate.net |
| Excitation Wavelength | 280 nm | researchgate.net |
| Emission Wavelength | 310 nm | researchgate.net |
| Limit of Quantitation | 10 ng/ml | researchgate.net |
| Linear Range | 10 - 10,000 ng/ml | researchgate.net |
Radiometric Analysis
Radiometric analysis involves the use of radiolabeled compounds to quantify substances and study their metabolic fate. In pharmaceutical research, molecules are often labeled with isotopes such as Carbon-14 or Tritium to trace their absorption, distribution, metabolism, and excretion (ADME). nih.gov This technique is highly sensitive and allows for the tracking of all drug-related material, including the parent compound and all its metabolites. nih.gov While the metabolism of this compound has been studied, leading to the identification of various metabolites in human urine, specific radiometric methods for the quantitative analysis of this compound were not detailed in the reviewed literature. nih.gov The general application of radiometric analysis is crucial in drug development for understanding the complete pharmacokinetic profile of a new chemical entity. nih.govpharmaron.com
Derivative UV Spectrophotometry
Derivative UV spectrophotometry is an advanced analytical technique that enhances the resolution of overlapping spectra, which is a common issue in the analysis of multi-component pharmaceutical formulations. By calculating the first, second, or higher-order derivative of an absorbance spectrum, minor spectral features can be enhanced, and interference from background matrix effects can be minimized. This method offers a more reliable and sensitive alternative to normal spectrophotometry for quantitative analysis.
Third-derivative spectrophotometry involves calculating the third derivative of the absorbance spectrum (d³A/dλ³). This higher-order derivative can further increase the selectivity and resolution of complex spectra, allowing for the determination of an analyte in the presence of severe spectral overlap. While this technique has been successfully applied to other pharmaceutical compounds, no specific methods utilizing third-derivative UV spectrophotometry for the direct analysis of this compound have been detailed in the surveyed scientific literature.
A derivative-differential spectrophotometry method has been developed for the direct determination of this compound in combined pharmaceutical dosage forms with acetaminophen (B1664979), eliminating the need for prior separation. nih.gov This technique measures the difference in absorptivities derivatized in the first order (ΔD1) of a tablet extract. The measurement is taken between a solution of the extract in 0.1 N Sodium Hydroxide (NaOH) and an equimolar solution in methanol. nih.gov The wavelengths of 289.6 nm and 252.6 nm were selected for the determination of this compound and acetaminophen, respectively. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Technique | Derivative-Differential Spectrophotometry | nih.gov |
| Application | Simultaneous determination of this compound and Acetaminophen | nih.gov |
| Principle | Measurement of the difference in first-order derivative absorptivities (ΔD1) | nih.gov |
| Solvent System | Tablet extract in 0.1 N NaOH relative to an equimolar solution in Methanol | nih.gov |
| Analytical Wavelength (this compound) | 289.6 nm | nih.gov |
Ratio derivative spectrophotometry is another effective method for the analysis of this compound in the presence of other compounds like acetaminophen. nih.gov This technique is based on the first derivative of the ratio spectrum. The ratio spectrum is obtained by dividing the absorption spectrum of the mixture by the absorption spectrum of a standard solution of one of the components. The amplitudes in the first derivative of these ratio spectra at 233.5 nm and 288.9 nm were selected to determine this compound and acetaminophen, respectively. nih.gov Both the ratio derivative and derivative-differential methods are noted for being simple, rapid, precise, and accurate. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Technique | Ratio Derivative Spectrophotometry | nih.gov |
| Application | Simultaneous determination of this compound and Acetaminophen | nih.gov |
| Principle | Measurement of amplitudes in the first derivative of the ratio spectra | nih.gov |
| Analytical Wavelength (this compound) | 233.5 nm | nih.gov |
Chromatographic Techniques
Chromatographic techniques are fundamental in the analytical chemistry of pharmaceuticals, enabling the separation, identification, and quantification of compounds in complex mixtures. For this compound research, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly significant.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and adaptability. It is extensively used for the determination of this compound in biological fluids and for assessing its purity.
A sensitive and specific HPLC method coupled with fluorescence detection has been developed for the quantification of this compound in human plasma, which is crucial for pharmacokinetic studies. theclinivex.comresearchgate.netnih.gov This method involves a liquid-liquid extraction procedure to isolate the drug from the plasma matrix. researchgate.net The inherent fluorescence of the this compound molecule allows for its detection at low concentrations. theclinivex.comresearchgate.netnih.gov
The analytical conditions for this method have been well-documented. theclinivex.comresearchgate.netnih.gov A reverse-phase C18 column is typically used for the separation. theclinivex.comresearchgate.netnih.gov The mobile phase is a mixture of water, acetic acid, and acetonitrile, which allows for the efficient elution of this compound. theclinivex.comresearchgate.netnih.gov The fluorescence detector is set at an excitation wavelength of 280 nm and an emission wavelength of 310 nm. theclinivex.comresearchgate.netnih.gov This method demonstrates good linearity over a wide concentration range and has a low limit of quantitation, making it suitable for monitoring therapeutic concentrations of the drug in plasma. theclinivex.comresearchgate.netnih.gov
Table 1: HPLC-Fluorescence Method Parameters for this compound in Human Plasma
| Parameter | Condition |
|---|---|
| Stationary Phase | Cosmosil 5C18-MS column (250 mm x 4.6 mm I.D., 5 µm) |
| Mobile Phase | Water-acetic acid-acetonitrile (200:1:300, v/v/v) |
| Flow Rate | 1.0 ml/min |
| Column Temperature | 40°C |
| Excitation Wavelength | 280 nm |
| Emission Wavelength | 310 nm |
| Limit of Quantitation | 10 ng/ml |
| Linear Range | 10-10,000 ng/ml |
Data sourced from a study on the determination of this compound in human plasma. theclinivex.comresearchgate.netnih.gov
Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of the drug product. Gradient HPLC with UV detection is a powerful technique for separating and quantifying potential impurities in this compound. While specific detailed studies on the impurity profile of this compound using a gradient HPLC-UV method are not extensively published, a general approach can be outlined based on standard pharmaceutical analysis practices. nih.govresearchgate.net
A reverse-phase HPLC method can be employed for the analysis of this compound and its related substances. sielc.com A C18 column is a common choice for such separations. nih.gov The mobile phase would typically consist of an aqueous component, such as a phosphate (B84403) buffer, and an organic modifier, like acetonitrile. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with a wide range of polarities, which is essential for resolving all potential impurities. nih.govresearchgate.net UV detection would be suitable for quantifying this compound and any chromophoric impurities.
Table 2: Proposed Gradient HPLC-UV Method for this compound Impurity Profiling
| Parameter | Proposed Condition |
|---|---|
| Stationary Phase | Reverse-Phase C18 column |
| Mobile Phase A | Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Detector | UV/Photodiode Array (PDA) |
This table outlines a proposed methodology based on general principles of impurity profiling. nih.govresearchgate.netsielc.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds.
In the context of this compound research, GC-MS has been utilized to analyze the products of preparative electrolysis. researchgate.net This analysis was instrumental in proposing a mechanism for the electrochemical oxidation of this compound, which involves the oxidative cleavage of the alkoxybenzene ring. researchgate.net While detailed methods for the routine analysis of this compound or its metabolites in biological samples by GC-MS are not widely documented, the technique's established role in drug analysis suggests its applicability. nih.govresearchgate.netnih.gov For such an analysis, derivatization might be necessary to increase the volatility and thermal stability of this compound and its metabolites.
Table 3: General GC-MS Parameters for Drug Analysis
| Parameter | General Condition |
|---|---|
| Column | Capillary column (e.g., 5% phenyl methylpolysiloxane) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Ionization Mode | Electron Ionization (EI) |
| Detector | Mass Spectrometer (e.g., Quadrupole) |
This table presents a general set of parameters commonly used for the GC-MS analysis of pharmaceutical compounds. nih.govresearchgate.netnih.gov
Electrochemical Methods
Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the analysis of electroactive compounds like this compound. These techniques are based on the measurement of electrical signals generated during an electrochemical reaction.
Voltammetric Analysis using Screen-Printed Sensors
A novel and sensitive electrochemical method for the determination of this compound has been developed utilizing a screen-printed sensor with a boron-doped diamond electrode (BDDE). researchgate.net This approach is based on the electrochemical oxidation of the this compound molecule. researchgate.net
The study of the electrochemical behavior of this compound revealed an irreversible anodic signal over a wide pH range. researchgate.net Britton-Robinson buffer at pH 9 was identified as a suitable electrolyte for the analysis. researchgate.net The square-wave voltammetric (SWV) method was developed for the quantification, offering a low detection limit and a wide linear dynamic range. researchgate.net This screen-printed sensor technology presents a promising tool for the rapid and efficient analysis of this compound in various samples. researchgate.net
Table 4: Voltammetric Method for this compound Analysis
| Parameter | Condition |
|---|---|
| Sensor | Screen-printed sensor with boron-doped diamond electrode (BDDE) |
| Electrolyte | Britton-Robinson buffer (pH 9) |
| Technique | Square-Wave Voltammetry (SWV) |
| Anodic Signal | Irreversible oxidation peak |
| Limit of Detection | 55 nmol L⁻¹ |
| Linear Dynamic Range | 0.1-30 µmol L⁻¹ |
Data sourced from a study on the voltammetric analysis of this compound. researchgate.net
Boron-Doped Diamond Electrode Applications
The use of a boron-doped diamond electrode (BDDE) has emerged as a powerful tool in the electroanalytical study of this compound. wikipedia.org This electrode material is known for its wide potential window, low background current, and high resistance to fouling, making it particularly suitable for the analysis of complex molecules. wikipedia.org
In studies of this compound, the BDDE facilitates the investigation of its electrochemical oxidation. wikipedia.org Research has demonstrated that this compound provides an irreversible anodic signal at a potential of approximately +1380 mV (versus Ag/AgCl/KCl sat.) across a broad pH range. wikipedia.org The optimal electrolyte for this analysis has been identified as a Britton-Robinson buffer at pH 9. wikipedia.org Leveraging these conditions, a square-wave voltammetric (SWV) method has been developed for the determination of this compound. wikipedia.org This method exhibits a low limit of detection and a wide linear dynamic range, showcasing the suitability of BDDE for sensitive and accurate this compound quantification in various samples. wikipedia.org
Below is a table summarizing the key parameters of the square-wave voltammetric method for this compound determination using a boron-doped diamond electrode.
| Parameter | Value |
| Working Electrode | Boron-Doped Diamond Electrode (BDDE) |
| Technique | Square-Wave Voltammetry (SWV) |
| Supporting Electrolyte | Britton-Robinson Buffer (pH 9) |
| Anodic Peak Potential | +1380 mV (vs. Ag/AgCl/KCl sat.) |
| Process Type | Irreversible |
Electrochemical Oxidation Mechanism (Oxidative Cleavage)
The electrochemical oxidation of this compound at a boron-doped diamond electrode proceeds via an irreversible process. wikipedia.org The core of this mechanism involves the oxidative cleavage of the alkoxybenzene ring of the this compound molecule. wikipedia.org This type of reaction, the anodic cleavage of an ether linkage, is a known electrochemical pathway. Generally, such mechanisms can be initiated by a one-electron transfer from the ether oxygen, leading to the formation of a radical cation. This unstable intermediate can then undergo further reactions, such as fragmentation, to yield the final oxidation products.
In the case of this compound, analysis of the products from preparative electrolysis using gas chromatography with mass spectrometry (GC-MS) has supported the proposed oxidative cleavage of the alkoxybenzene ring. wikipedia.org This cleavage results in the breaking of the ether bond, a key structural feature of the this compound molecule. Further detailed mechanistic studies involving the identification of specific intermediates and final products are crucial for a complete understanding of this electrochemical transformation.
Spectroelectrochemical Measurements
To further substantiate the proposed electrochemical oxidation mechanism of this compound, spectroelectrochemical measurements have been employed. wikipedia.org These techniques allow for the simultaneous acquisition of electrochemical and spectroscopic data, providing insights into the structural changes of the molecule as it undergoes oxidation or reduction.
While specific spectral data from these measurements on this compound are not extensively detailed in available literature, it has been reported that infrared spectroelectrochemistry supports the formation of the products resulting from the oxidative cleavage of the alkoxybenzene ring. wikipedia.org This suggests that by monitoring changes in the infrared spectrum of this compound during controlled potential electrolysis, it is possible to observe the disappearance of vibrational bands associated with the intact ether linkage and the appearance of new bands corresponding to the functional groups of the cleavage products. Such in-situ analysis is invaluable for confirming proposed reaction pathways in complex electrochemical systems.
Potentiometric and Calorimetric Methods
Beyond voltammetric and spectrometric techniques, other analytical methods have been explored for the analysis of this compound and its related substances.
Potentiometric methods, which measure the potential difference between two electrodes, have been applied to the analysis of the hydrolytic product of this compound. acs.org A specific potentiometric method was developed for this purpose, indicating its utility in studying the degradation or metabolism of the parent drug. acs.org However, detailed information on the direct potentiometric determination of this compound itself is not widely available in the current scientific literature.
Calorimetric methods, such as differential scanning calorimetry (DSC), are powerful techniques for studying the thermal properties of pharmaceutical compounds. acs.org These methods measure the heat flow associated with physical and chemical transitions as a function of temperature. While DSC has been mentioned as a potential method for the measurement of the this compound substance, detailed studies applying calorimetric techniques to the quantitative analysis or thermodynamic characterization of this compound are not extensively reported in the accessible literature. acs.org
Structure Activity Relationship Sar Studies of Mephenoxalone
Importance of the Oxazolidinone Core Structure
The 2-oxazolidinone (B127357) ring is the foundational scaffold of Mephenoxalone and is crucial for its biological activity. This five-membered heterocyclic ring system is not unique to this compound and is a recognized pharmacophore in various classes of therapeutic agents, most notably in a class of antibiotics. In the context of this compound's muscle relaxant properties, the oxazolidinone core serves several key functions.
Firstly, it provides a rigid framework that correctly orients the essential pharmacophoric elements for interaction with their biological target in the central nervous system. The conformational rigidity of the ring system limits the number of possible spatial arrangements of the molecule, thereby increasing its affinity for the target receptor or enzyme.
Research on other oxazolidinone-containing compounds has consistently highlighted the importance of this core structure for their respective biological activities. While the primary focus of many of these studies has been on antibacterial agents, the underlying principle remains the same: the oxazolidinone ring is an effective and versatile scaffold for the presentation of functional groups that drive pharmacological responses.
Activity of 5-Aryloxymethyl-2-oxazolidines as Interneuron Blocking Agents
This compound belongs to the chemical class of 5-aryloxymethyl-2-oxazolidinones. Research into this class of compounds has revealed their significant activity on the central nervous system, particularly as interneuron blocking agents. The mechanism of action of this compound is believed to involve the depression of polysynaptic reflexes in the spinal cord, a characteristic of interneuron blocking agents.
A key study titled "[5-ARYLOXY-2-OXAZOLIDINONES: SYNTHESIS AND ACTIVITY ON THE CENTRAL NERVOUS SYSTEM]" investigated the synthesis and pharmacological effects of a series of these compounds. Although detailed findings from this specific study are limited due to its publication in Italian without an English abstract, the title itself strongly suggests a focus on the central nervous system effects of this chemical class. The activity of these compounds is attributed to their ability to modulate neuronal signaling pathways, leading to a reduction in muscle hypertonicity and spasm. The aryloxymethyl group at the 5-position of the oxazolidinone ring is a critical determinant of this activity, as it allows for a wide range of structural modifications that can fine-tune the pharmacological profile.
Impact of Substituents on Pharmacological Profile
The pharmacological profile of this compound is significantly influenced by the nature and position of substituents on its aromatic ring. This compound itself is 5-[(2-methoxyphenoxy)methyl]-2-oxazolidinone, indicating a methoxy (B1213986) group at the ortho position of the phenoxy ring.
The presence and location of substituents on the phenyl ring can dramatically alter the compound's potency, duration of action, and side-effect profile. While specific quantitative data for a wide range of this compound analogs is not extensively available in the public domain, general principles of medicinal chemistry suggest that modifications to the aromatic ring can affect:
Lipophilicity: Altering the lipophilicity can influence the drug's ability to cross the blood-brain barrier and its distribution in the body.
Electronic Effects: Electron-donating or electron-withdrawing groups can modify the interaction of the molecule with its biological target.
Steric Hindrance: The size and shape of the substituent can affect how the molecule fits into its binding site.
To illustrate the potential impact of substituents, a hypothetical data table is presented below, based on general SAR principles for CNS-active compounds. This table demonstrates how different substituents on the phenoxy ring might influence muscle relaxant activity.
| Substituent at ortho-position | Relative Muscle Relaxant Activity (Hypothetical) | Rationale |
| -OCH3 (this compound) | +++ | Optimal balance of lipophilicity and electronic properties for CNS penetration and receptor binding. |
| -H | ++ | Reduced potency, suggesting the methoxy group contributes to binding. |
| -Cl | +++ | Increased lipophilicity may enhance CNS penetration, potentially altering the side-effect profile. |
| -CH3 | ++ | Similar size to methoxy but different electronic properties, leading to slightly reduced activity. |
| -NO2 | + | Strong electron-withdrawing group, which may be unfavorable for receptor interaction. |
Comparison of Structural Features with Analogs
This compound is structurally related to other centrally acting muscle relaxants that also feature aromatic rings and polar functional groups. A comparison with its analogs, Metaxalone and Chlorzoxazone, highlights key structural differences that contribute to their distinct pharmacological properties.
Metaxalone: Chemically known as 5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone, Metaxalone is a close structural analog of this compound. The primary difference is the substitution pattern on the phenoxy ring. Metaxalone has two methyl groups at the meta positions, whereas this compound has a single methoxy group at the ortho position. This seemingly minor change in substitution can lead to differences in metabolism, duration of action, and the sedative potential of the two drugs.
Chlorzoxazone: This muscle relaxant belongs to a different chemical class, the benzoxazolones. Its structure, 5-chloro-2-benzoxazolinone, is distinct from the oxazolidinone ring of this compound. While both contain a five-membered heterocyclic ring with a carbonyl group, the fusion of the oxazole (B20620) ring to a benzene (B151609) ring in Chlorzoxazone creates a more rigid and planar structure compared to the more flexible aryloxymethyl side chain of this compound. This structural difference is a major determinant of their differing mechanisms of action and clinical profiles.
The table below provides a comparative overview of the structural features of this compound and its analogs.
| Compound | Core Structure | Key Substituents | Implication of Structural Differences |
| This compound | 2-Oxazolidinone | ortho-methoxy group on the phenoxy ring | The specific positioning of the methoxy group is believed to be optimal for its interaction with neuronal targets. |
| Metaxalone | 2-Oxazolidinone | Two meta-methyl groups on the phenoxy ring | Altered lipophilicity and steric bulk compared to this compound, potentially affecting its binding affinity and metabolic pathway. |
| Chlorzoxazone | Benzoxazolone | Chlorine atom on the fused benzene ring | A different heterocyclic core and a more rigid structure, suggesting a distinct mechanism of action compared to the oxazolidinone derivatives. |
Toxicology Research of Mephenoxalone
Preclinical Toxicology Studies in Animal Models
Preclinical toxicology studies involving mephenoxalone have been conducted in various animal species, including rats and dogs. Early research explored the acute toxicity of the compound in these models.
Studies conducted in the 1960s investigated the toxicity of this compound in both adult and newborn rats and dogs nih.govnih.gov. These studies aimed to determine lethal doses and characterize the toxic effects observed in these animals. Research indicated that this compound demonstrated toxicity by both ingestion and intraperitoneal routes guidechem.com.
One study specifically examined the toxicity of this compound in newborn rats and dogs, finding a greater acute toxicity in newborn rats compared to adult rats nih.govresearchgate.net. The oral LD50 for newborn rats was reported as 654 ± 31.5 mg/kg researchgate.net.
Data on acute oral toxicity in mice and rats from other sources report varying LD50 values, likely reflecting differences in experimental procedures, animal strains, and genders service.gov.uk. Reported oral LD50s in mice ranged from 550-900 mg/kg, while in rats, they ranged from 1150-1800 mg/kg service.gov.uk. Signs of toxicity observed in rats included tremors, clonic and tonic convulsions, and laboured breathing service.gov.uk. A single experiment in rabbits reported an oral LD50 of 2360 mg/kg service.gov.uk.
While specific detailed data tables from these historical studies were not extensively available in the search results, the findings indicate that this compound exhibits moderate toxicity via ingestion and intraperitoneal administration in these animal models guidechem.com.
Mechanistic Investigations of Toxicity
Information specifically detailing the mechanisms by which this compound exerts toxic effects at a cellular or molecular level based on animal studies is limited in the provided search results.
Some sources mention that this compound has been associated with potential liver toxicity in rare cases, but the specific mechanisms underlying this potential effect were not elaborated upon in the search results smolecule.com.
Research into the electrochemical oxidation of this compound has been conducted, proposing oxidative cleavage of the alkoxybenzene ring based on gas chromatography with mass spectrometry (GC-MS) analysis of preparative electrolysis products researchgate.net. These findings, supported by computational and spectroelectrochemical measurements, relate to the compound's behavior in electrochemical analysis rather than its biological toxicity mechanisms researchgate.net.
Future Research Directions and Unaddressed Gaps for Mephenoxalone
Elucidating the Full Anxiolytic Mechanism of Action
While Mephenoxalone is recognized as a mild anxiolytic, the precise details of its anxiolytic mechanism of action are not yet fully elucidated. Research indicates that this compound increases the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the CNS, primarily by enhancing the activity of GABA-A receptors. This leads to an influx of chloride ions into neurons, causing hyperpolarization and reduced neural excitability, which contributes to muscle relaxation. patsnap.com Additionally, this compound is thought to have some affinity for other neurotransmitter systems, including serotonergic and dopaminergic pathways, which may contribute to its calming effects. patsnap.com Future research is needed to comprehensively map the interactions of this compound with these and potentially other neurotransmitter systems to fully understand its anxiolytic properties.
Expanding Therapeutic Potential
Ongoing research is exploring the potential utility of this compound in therapeutic contexts beyond its traditional indications. patsnap.com
Chronic Pain Management
This compound's muscle relaxant properties suggest potential in managing chronic pain conditions where muscle tension and spasms contribute significantly to discomfort. While some research has investigated this compound in the context of pain following bone surgery, often in combination with analgesics like paracetamol, further studies are needed to specifically evaluate its long-term efficacy and role in the comprehensive management of various chronic pain syndromes. nih.gov Research gaps exist in understanding the effectiveness and safety of pharmacological interventions for chronic pain, particularly in specific conditions and across different age groups. nih.gov
Rehabilitation Therapies
The muscle-relaxing effects of this compound could potentially be beneficial as an adjunct in rehabilitation therapies, particularly in conditions involving muscle spasticity or stiffness that impede physical recovery. patsnap.com Rehabilitation strategies are crucial in improving motor function and quality of life for patients with various conditions affecting muscle control. e-kjgm.org Further research is needed to explore how this compound could be integrated into rehabilitation protocols to enhance outcomes.
Brain Damage and Diffuse Brain Damaged Children
Early research suggested that this compound's activity warranted further investigation in the areas of brain damage, particularly in children with diffuse brain damage. researchgate.netpsychiatryonline.orgpsychiatryonline.org One study involving children with various diagnoses, including those with brain damage, indicated that this compound could be helpful in both drug-symptom focused and psychotherapy-drug adjunctive therapies, with observed improvements in a percentage of cases. researchgate.netpsychiatryonline.org However, the safety and effectiveness of this compound in children, especially those under six, have not been extensively studied, and pediatric use requires careful consideration. medtigo.com Acquired brain injury in children can lead to long-term challenges, and research is ongoing to develop interventions to improve outcomes. hra.nhs.ukfrontiersin.orgki.se More dedicated research is necessary to understand the specific effects and potential benefits of this compound in pediatric populations with brain damage.
Advanced Drug Discovery Methodologies
Advancements in drug discovery methodologies, including computational approaches, offer new avenues for researching compounds like this compound. mdpi.comresearchgate.net
Computational Models in Neuropharmacology
Computational models play a significant role in modern drug discovery by simulating drug behavior and interactions, potentially reducing the time and cost associated with identifying and optimizing drug candidates. mdpi.commdpi.com In neuropharmacology, computational models can aid in understanding how drugs influence the nervous system and can help identify signaling pathways. ijmrhs.com Integrating advanced computational techniques, such as few-shot meta-learning algorithms with brain activity mapping, has shown potential in accelerating the discovery of CNS therapeutics and improving the prediction accuracy of potential drug candidates. patsnap.com Applying these advanced methodologies to this compound could provide deeper insights into its interactions within the CNS and help identify new potential therapeutic applications or optimize its properties.
Application of Few-Shot Meta-Learning and Brain Activity Mapping (BAMing)
Recent neuropharmacological research has explored the integration of few-shot meta-learning algorithms with brain activity mapping (BAMing) to enhance the discovery of central nervous system (CNS) therapeutics. patsnap.comnih.govresearchgate.net This approach aims to leverage patterns from previously validated CNS drugs to facilitate the rapid identification and prediction of potential drug candidates, particularly from limited datasets, thereby accelerating the drug discovery process. patsnap.comnih.govresearchgate.net The application of few-shot meta-learning algorithms is specifically valuable in navigating the challenges posed by limited sample sizes often encountered in neuropharmacology. patsnap.comnih.govresearchgate.net
Studies utilizing meta-learning-based convolutional neural network (Meta-CNN) models have demonstrated enhanced stability and improved prediction accuracy compared to traditional machine-learning methods. patsnap.comresearchgate.net Furthermore, Brain Activity Mapping (BAM) libraries have proven instrumental in classifying CNS drugs and assisting in pharmaceutical repurposing and repositioning efforts. patsnap.comnih.gov This research highlights the potential of combining BAM with advanced meta-learning techniques in CNS drug discovery, particularly in overcoming data limitations. patsnap.comnih.gov While this compound is mentioned in the context of CNS therapeutics and muscle relaxants, specific detailed research applying few-shot meta-learning and BAMing directly to this compound itself was not extensively detailed in the search results, suggesting this could be an area for future targeted research. The application of these techniques could potentially provide new insights into this compound's mechanism of action or identify novel therapeutic uses.
Continued Research on Prodrug Formulations
Research has explored the formulation of this compound as a prodrug with the aim of enhancing its bioavailability and therapeutic efficacy. Prodrugs are chemical derivatives that typically require one or two chemical or enzymatic conversion steps to yield the active parent drug. rsc.org This approach is often employed to improve undesirable drug properties, such as chemical stability or aqueous solubility. rsc.org
In the broader context of pain management, research has investigated prodrugs of acetaminophen (B1664979) (APAP) conjugated with other active pharmaceutical ingredients (APIs), including muscle relaxants like this compound. rsc.org These O-modified APAP carbamates have been designed to release the parent drugs through intramolecular cyclization reactions in aqueous and plasma media. rsc.org
While the concept of this compound prodrugs for improved pharmaceutical properties has been explored, the extent of detailed research findings specifically on this compound prodrug formulations, beyond the general mention of such exploration, appears limited in the provided search results. Continued research in this area could focus on identifying specific prodrug strategies that optimize this compound's pharmacokinetic profile, potentially leading to improved delivery and efficacy.
Comprehensive Pharmacogenomic Studies
General pharmacogenomic concepts and their application in understanding variable drug responses, such as those observed with inhaled corticosteroids in asthma, highlight the potential value of such studies. nih.gov Understanding how genetic factors influence the metabolism, efficacy, and potential interactions of this compound could be crucial for optimizing its therapeutic use and predicting individual responses. Given the mention of this compound's metabolism google.com and its interactions with other substances drugbank.com, comprehensive pharmacogenomic studies represent an unaddressed gap that could provide valuable insights into inter-individual variability in response to this compound.
Q & A
Q. Q1. What validated analytical methods are available for quantifying impurities in mephenoxalone, and how can researchers ensure method reproducibility?
Methodological Answer: A gradient HPLC method using a Kinetex C-18 column (2.6 µm particles) with methanol/water mobile phases and UV detection at 222 nm has been validated for impurity profiling . To ensure reproducibility:
- System suitability tests (e.g., retention time, peak symmetry) must be performed before each analytical run.
- Validate parameters such as linearity (LOQ: 0.05% to 2.0% of sample concentration), precision (intraday RSD <2%), and robustness (flow rate: 0.8–1.2 mL/min; temperature: 30–40°C).
- Document mobile phase preparation and column equilibration protocols to minimize variability .
Q. Q2. What synthetic routes exist for this compound, and how do reaction conditions impact yield?
Methodological Answer: The classical synthesis involves urea and 3-(p-methoxyphenoxy)-1,2-propanediol at 180–200°C, yielding 67% after purification . Alternative methods include:
- Silane-mediated cyclization : Using bis(trichloromethyl) carbonate (BTC) and aldehydes, which avoids high temperatures and improves safety.
- Catalyst optimization : Testing Lewis acids (e.g., ZnCl₂) for aldehyde addition steps to enhance efficiency.
Comparative studies should report reaction time, purity of intermediates, and spectroscopic validation (e.g., NMR for structural confirmation) .
Q. Q3. How can researchers confirm the identity of this compound impurities detected via HPLC?
Methodological Answer:
- LC-MS/MS : Determine molecular mass (e.g., 403 Da for a major impurity) and propose fragmentation pathways.
- Preparative chromatography : Isolate impurities using scaled-up HPLC conditions, followed by NMR (¹H/¹³C, COSY, HSQC) for structural elucidation .
- Cross-reference with synthetic byproducts (e.g., guaifenesin derivatives) to identify plausible impurity sources .
Advanced Research Questions
Q. Q4. How can conflicting data on this compound’s synthetic yield be resolved across studies?
Methodological Answer:
- Controlled variable analysis : Compare solvent purity, catalyst batch, and heating methods (e.g., microwave vs. conventional).
- Statistical rigor : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) impacting yield.
- Replication studies : Independent labs should replicate protocols using identical reagents and equipment to isolate discrepancies .
Q. Q5. What strategies optimize the sensitivity of this compound detection in complex biological matrices?
Methodological Answer:
- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce matrix interference.
- Derivatization : Employ charge-switch reagents (e.g., dansyl chloride) to enhance ionization efficiency in LC-MS/MS .
- Method cross-validation : Compare results across UPLC (for speed) and traditional HPLC (for resolution) to balance sensitivity and throughput .
Q. Q6. How should researchers design experiments to investigate this compound’s CNS effects while addressing contradictory preclinical findings?
Methodological Answer:
- Dose-response studies : Test multiple doses (e.g., 10–100 mg/kg) in rodent models to identify therapeutic vs. toxic thresholds.
- Behavioral assays : Use standardized tasks (e.g., two-choice visual discrimination) to quantify anxiolytic or muscle-relaxant effects .
- Biomarker integration : Pair behavioral data with neurochemical analyses (e.g., GABA receptor binding assays) to resolve mechanistic contradictions .
Q. Q7. What criteria define thresholds for impurity levels in this compound under ICH guidelines, and how are these applied experimentally?
Methodological Answer:
- ICH Q3A compliance : Report impurities exceeding 0.05% (w/w) and qualify those above 0.15% via toxicological studies.
- Threshold justification : Use historical batch data and stability studies to set acceptance criteria. For example, if impurity X increases by 0.02%/month under accelerated conditions, set a shelf-life limit of 0.1% .
Methodological and Ethical Considerations
Q. Q8. How can researchers ensure transparency and reproducibility in reporting this compound studies?
Methodological Answer:
- Data deposition : Upload raw chromatograms, NMR spectra, and synthetic protocols to public repositories (e.g., Zenodo).
- MIAPE compliance : Follow Minimum Information About a Pharmaceutical Experiment standards for analytical workflows .
- Ethical replication : Avoid selective data reporting; disclose all batches tested, including outliers .
Q. Q9. What statistical approaches are recommended for analyzing small-sample this compound studies with high variability?
Methodological Answer:
- Non-parametric tests : Use Mann-Whitney U or Kruskal-Wallis for non-normal distributions.
- Power analysis : Predefine sample sizes using pilot data to ensure adequate detection of effect sizes (e.g., Cohen’s d >0.8).
- Bayesian methods : Incorporate prior data (e.g., historical impurity levels) to strengthen inferences in underpowered studies .
Q. Q10. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?
Methodological Answer:
- PBPK modeling : Integrate physicochemical properties (logP, pKa) and enzyme affinity data to predict in vivo absorption.
- Cross-species validation : Compare metabolite profiles in rodent vs. human hepatocytes to identify species-specific metabolism.
- Microdosing trials : Use accelerator mass spectrometry (AMS) to trace subtherapeutic doses in humans, bridging in vitro-in vivo gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
